

Investigating Itraconazole's Off-Target Effects In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Itraconazole

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Abstract

Itraconazole, a triazole antifungal agent, has garnered significant attention for its potent off-target anticancer activities. Beyond its established role in inhibiting fungal lanosterol 14 α -demethylase, itraconazole exhibits a remarkable capacity to modulate critical cellular processes implicated in cancer progression, including signaling pathways, angiogenesis, and cell survival. This in-depth technical guide provides a comprehensive overview of the in vitro investigation of itraconazole's off-target effects. It summarizes key quantitative data, details experimental protocols for essential assays, and visualizes the complex signaling networks affected by this repurposed drug. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of itraconazole in oncology.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route for cancer therapy development. Itraconazole, a widely used antifungal medication, has emerged as a compelling candidate for drug repurposing due to its well-documented off-target effects against various cancer types.^{[1][2]} In vitro studies have been instrumental in elucidating the multifaceted mechanisms by which itraconazole exerts its anticancer effects. These mechanisms include the inhibition of crucial signaling pathways such as Hedgehog (Hh), Wnt/ β -catenin, and phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian

target of rapamycin (mTOR), as well as the suppression of angiogenesis and the induction of apoptosis and autophagy.[3][4][5] This guide provides a detailed examination of these in vitro off-target effects, offering both a summary of quantitative findings and a practical guide to the experimental methodologies employed in their investigation.

Off-Target Effects of Itraconazole: Quantitative Data Summary

The in vitro potency of itraconazole against various cancer-related processes has been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of itraconazole's off-target effects across different cell lines and experimental conditions.

Table 1: Inhibition of Cellular Proliferation and Viability

Cell Line	Cancer Type	Assay	IC50	Treatment Duration	Citation(s)
SGC-7901	Gastric Cancer	CCK-8	24.83 μ M	72 h	[6]
A375	Melanoma	CCK-8	15.71 μ M	48 h	[3]
SK-MEL-28	Melanoma	CCK-8	0.62 μ M	48 h	[3]
HUVEC	Endothelial Cells	Proliferation Assay	~200 nM	Not Specified	[7]
HUVEC	Endothelial Cells	Proliferation Assay	588 nM (VEGF-stimulated)	Not Specified	[8]
HUVEC	Endothelial Cells	Proliferation Assay	689 nM (bFGF-stimulated)	Not Specified	[8]

Table 2: Inhibition of Signaling Pathways

Pathway	Cell Line	Assay	IC50 / Effect	Citation(s)
Hedgehog	Shh-Light2	Luciferase Reporter	~900 nM	[9]
Hedgehog	Ptch-/- MEFs	β-galactosidase	~900 nM	[9]
Wnt/β-catenin	A375, SK-MEL-28	Western Blot	Dose-dependent ↓ in Wnt3A, β-catenin	[3]
mTOR	HUVEC	Western Blot	Inhibition at ~200 nM	[7]
mTOR	A375, SK-MEL-28	Western Blot	Dose-dependent ↓ in p-p70S6K, p-4E-BP1	[3]

Table 3: Induction of Apoptosis

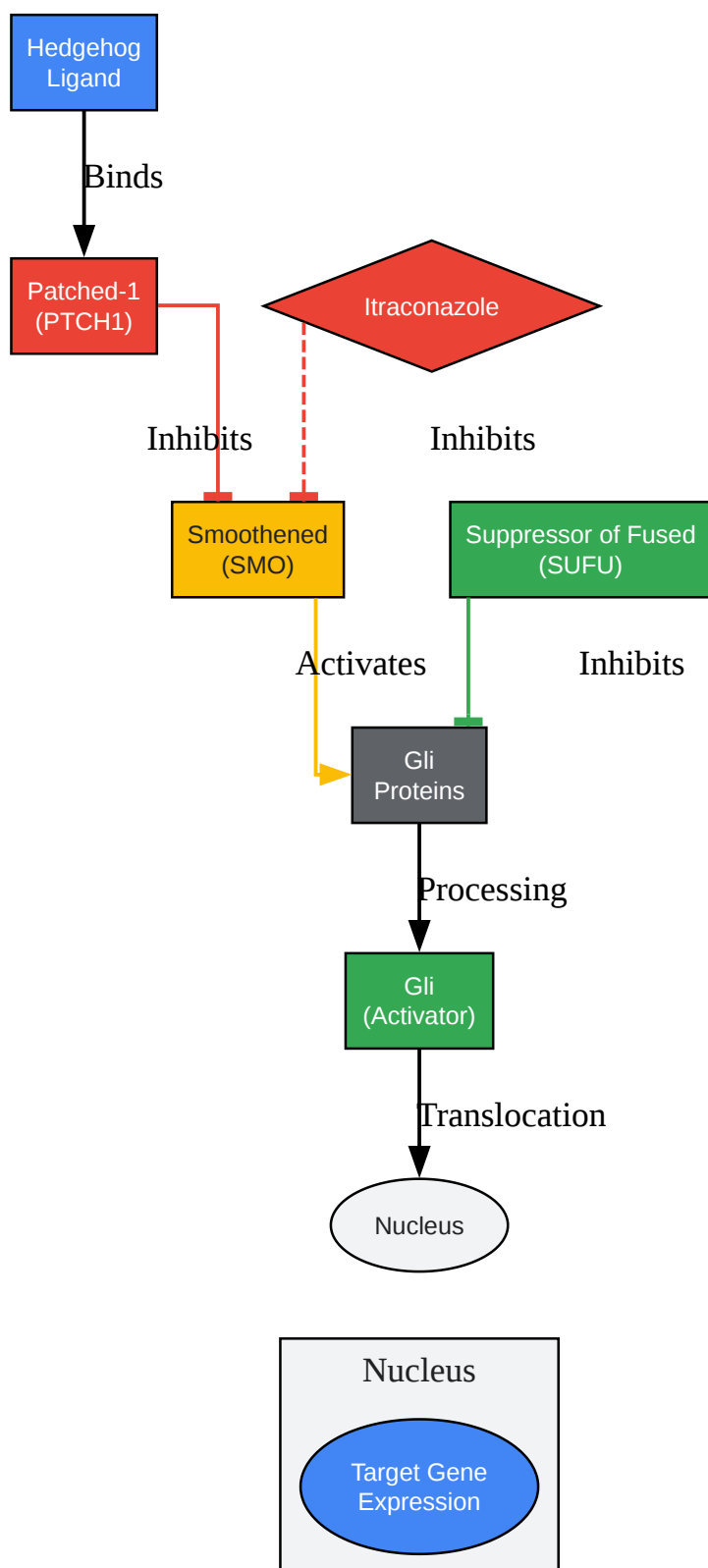
Cell Line	Cancer Type	Assay	Observation	Itraconazole Conc.	Treatment Duration	Citation(s)
SGC-7901	Gastric Cancer	Annexin V/PI	Increased early apoptosis	15 μM	72 h	[6]
A375, A2058	Melanoma	Flow Cytometry	Dose-dependent increase in apoptotic cells	Not Specified	48 h	[10]
MKN45	Gastric Cancer	Apoptosis Assay	8.56-fold increase in apoptosis	10 μM	72 h	[11]
AGS	Gastric Cancer	Apoptosis Assay	15.5-fold increase in apoptosis	10 μM	72 h	[11]

Key Signaling Pathways Modulated by Itraconazole

Itraconazole's anticancer activity is attributed to its ability to interfere with multiple signaling cascades that are often dysregulated in cancer.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant reactivation in adults is linked to the development and progression of various cancers. [5] Itraconazole has been identified as a potent antagonist of the Hh pathway.[5][9] It is believed to act on the essential pathway component Smoothened (Smo), preventing its ciliary accumulation and subsequent downstream signaling.[9] This inhibition leads to the suppression of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[5][10]

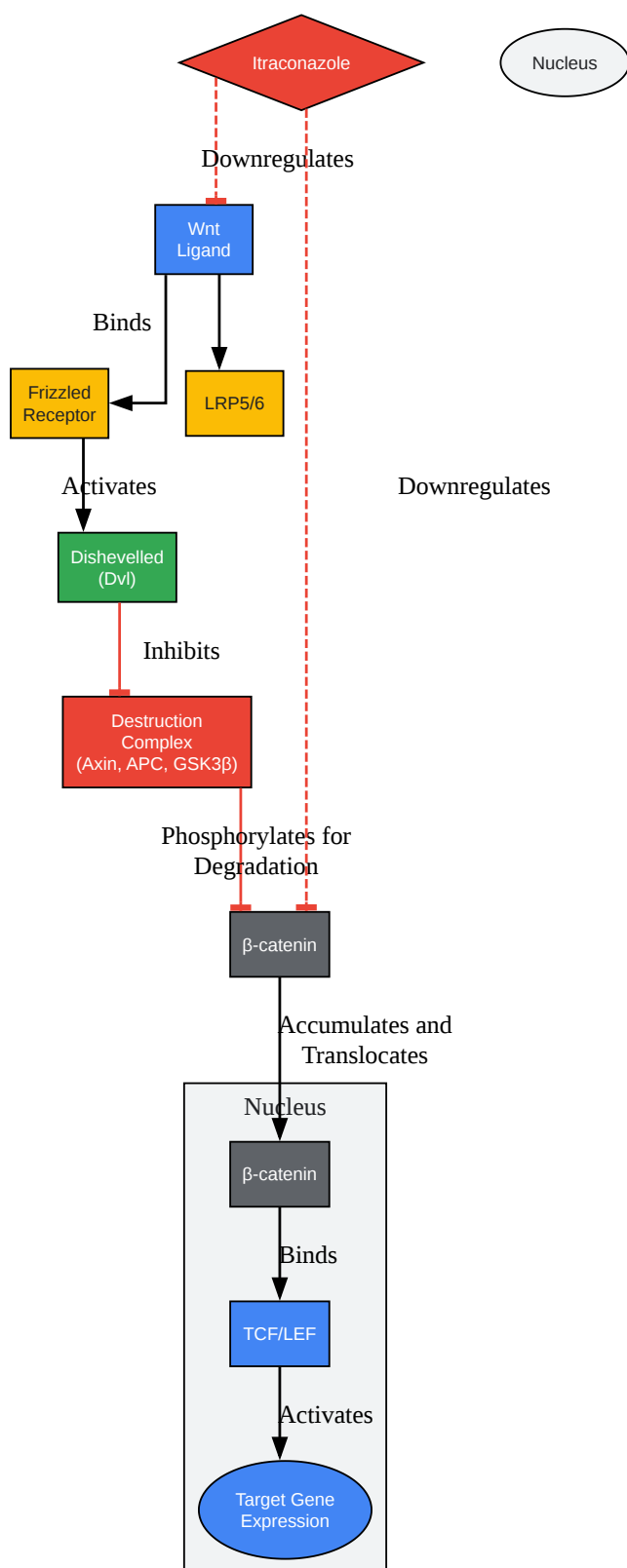


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Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway plays a critical role in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. In vitro studies have shown that itraconazole can suppress this pathway by downregulating key components like Wnt3A and β -catenin, while upregulating the negative regulator Axin-1.[3][4] This leads to a reduction in the nuclear translocation of β -catenin and subsequent downregulation of its target genes, which are involved in cell proliferation and survival.[12]

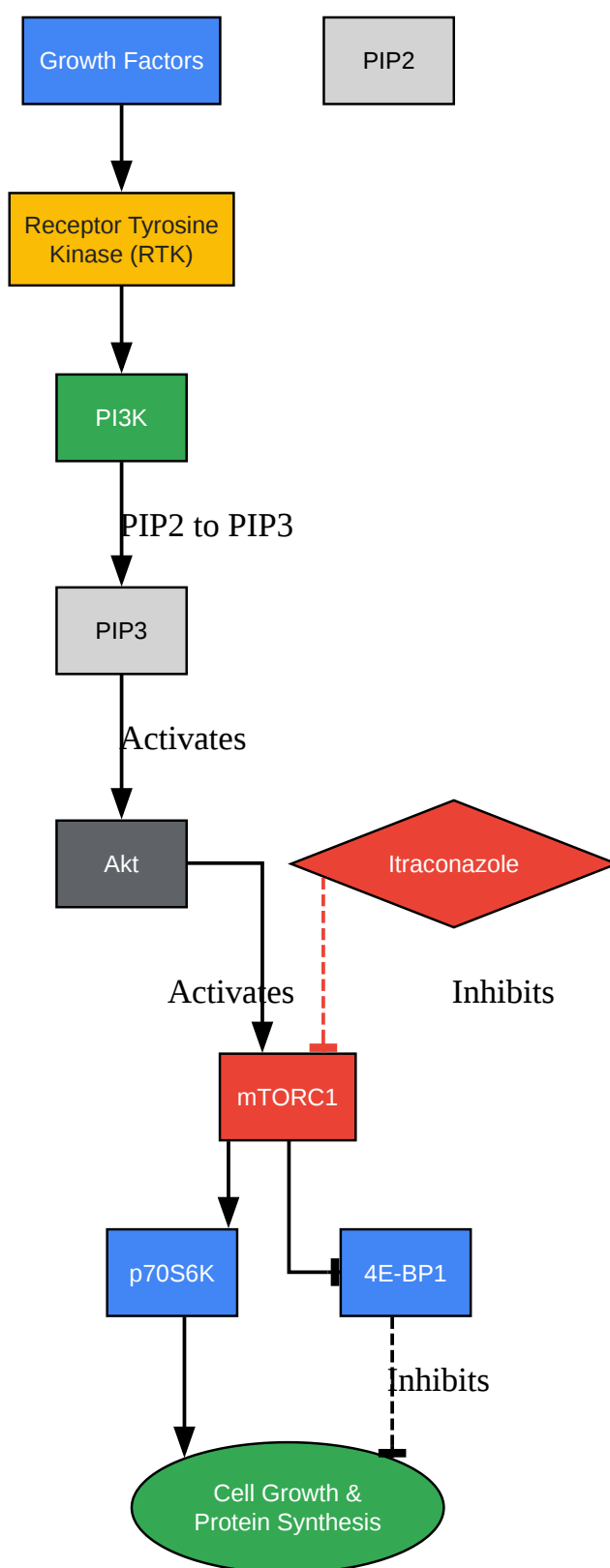


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Itraconazole suppresses Wnt/β-catenin signaling, affecting key pathway components.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is one of the most frequently activated signaling pathways in human cancer. Itraconazole has been shown to inhibit mTOR signaling, particularly in endothelial cells, which contributes to its anti-angiogenic effects.^[7] This inhibition is mediated, at least in part, through the targeting of the voltage-dependent anion channel 1 (VDAC1), leading to the activation of AMP-activated protein kinase (AMPK), an upstream inhibitor of mTOR.^[7] In cancer cells, itraconazole treatment leads to decreased phosphorylation of key mTORC1 downstream effectors like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).^[3]



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Itraconazole inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell growth.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Itraconazole exhibits potent anti-angiogenic properties by directly targeting endothelial cells.[1][8] It inhibits endothelial cell proliferation, migration, and tube formation in response to various angiogenic stimuli, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[8] The anti-angiogenic mechanism of itraconazole involves the inhibition of mTOR signaling and the disruption of VEGFR2 glycosylation and trafficking.[7][13]

Other Off-Target Effects

Disruption of Cholesterol Trafficking

Itraconazole has been shown to interfere with intracellular cholesterol trafficking, leading to the accumulation of cholesterol in late endosomes and lysosomes.[14][15] This disruption of cholesterol homeostasis is thought to be an upstream event that contributes to the inhibition of both mTOR and VEGFR2 signaling.[13]

Induction of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or cell death depending on the context. In several cancer cell lines, itraconazole has been shown to induce autophagic cell death.[10] This is often linked to the inhibition of the Hedgehog or PI3K/Akt/mTOR pathways.[10] The induction of autophagy is characterized by the conversion of LC3-I to LC3-II and the formation of autophagosomes.[10]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to investigate the off-target effects of itraconazole.

Cell Viability and Proliferation Assays



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A generalized workflow for cell-based in vitro assays.

6.1.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- Materials:
 - 96-well plates
 - Cancer cell lines of interest
 - Complete culture medium
 - Itraconazole stock solution (dissolved in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
 - Microplate reader
- Protocol:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate overnight.
 - Prepare serial dilutions of itraconazole in complete medium.
 - Remove the medium from the wells and add 100 μ L of the itraconazole dilutions. Include a vehicle control (DMSO) and a no-treatment control.
 - Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
 - Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC50 value.

6.1.2. Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

- Materials:
 - 6-well plates
 - Cancer cell lines of interest
 - Complete culture medium
 - Itraconazole stock solution
 - Crystal violet staining solution (0.5% crystal violet in 25% methanol)
- Protocol:
 - Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of itraconazole.
 - Incubate the plates for 10-14 days, replacing the medium with fresh medium containing itraconazole every 2-3 days.
 - When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
 - Wash the wells with water and allow them to air dry.

- Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
 - 6-well plates
 - Cancer cell lines of interest
 - Complete culture medium
 - Itraconazole stock solution
 - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
 - Flow cytometer
- Protocol:
 - Seed cells in 6-well plates and treat with itraconazole for the desired time.
 - Harvest both adherent and floating cells and wash them with cold PBS.
 - Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
 - Incubate the cells for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by itraconazole.

- Materials:
 - Cell culture dishes
 - Cancer cell lines of interest
 - Complete culture medium
 - Itraconazole stock solution
 - RIPA lysis buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels
 - PVDF or nitrocellulose membranes
 - Primary antibodies against target proteins (e.g., Gli1, β -catenin, p-p70S6K, LC3) and a loading control (e.g., β -actin or GAPDH)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
 - Imaging system
- Protocol:
 - Seed cells and treat with itraconazole.
 - Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
 - Denature equal amounts of protein by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to the loading control.

Autophagy Flux Assay (LC3 Turnover)

This assay measures the degradation of LC3-II in the presence and absence of lysosomal inhibitors to assess autophagic flux.

- Materials:
 - Cell culture dishes
 - Cancer cell lines of interest
 - Complete culture medium
 - Itraconazole stock solution
 - Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)
 - Western blot reagents (as described above)
- Protocol:
 - Seed cells and treat with itraconazole.
 - In a parallel set of wells, co-treat the cells with itraconazole and a lysosomal inhibitor for the last 2-4 hours of the treatment period.

- Lyse the cells and perform Western blot analysis for LC3.
- Compare the levels of LC3-II in cells treated with itraconazole alone to those co-treated with the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.

Conclusion

The in vitro evidence strongly supports the potential of itraconazole as a repurposed anticancer agent with a unique polypharmacological profile. Its ability to concurrently inhibit multiple, often interconnected, oncogenic signaling pathways, suppress angiogenesis, and induce programmed cell death provides a strong rationale for its continued investigation in oncology. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore and validate the off-target effects of itraconazole and other repurposed drugs. A thorough understanding of these in vitro mechanisms is paramount for the rational design of future preclinical and clinical studies aimed at harnessing the full therapeutic potential of itraconazole in the fight against cancer.

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References

1. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Effects of high-dose itraconazole treatment on lipoproteins in men - PubMed [pubmed.ncbi.nlm.nih.gov]
3. oncotarget.com [oncotarget.com]
4. Itraconazole inhibits the Wnt/ β -catenin signaling pathway to induce tumor-associated macrophages polarization to enhance the efficacy of immunotherapy in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
5. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating Itraconazole's Off-Target Effects In Vitro: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100856#investigating-itraconazole-s-off-target-effects-in-vitro]

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